

Standard Operating Procedures for Zaurategrast Ethyl Ester Sulfate in Immunology Research

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Compound of Interest

Compound Name: Zaurategrast ethyl ester sulfate

Cat. No.: B2516624

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Application Notes

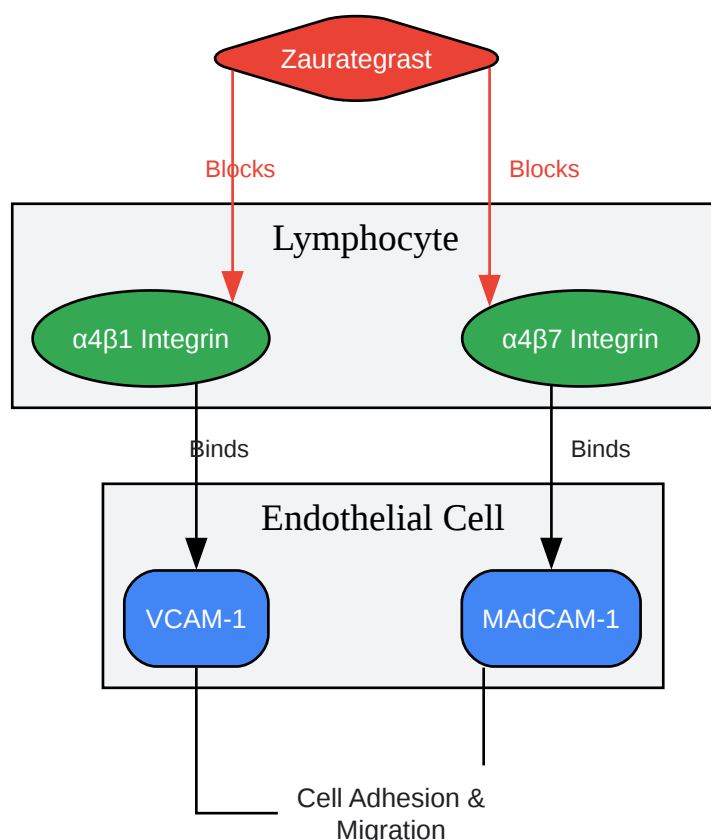
Zaurategrast ethyl ester sulfate (CDP323 sulfate) is a prodrug of CT7758, a potent antagonist of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.[1][2][3][4] These integrins are crucial for the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of $\alpha 4$ integrins on lymphocytes with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the vascular endothelium, Zaurategrast inhibits the migration of these immune cells into tissues.[5][6] This mechanism of action makes it a subject of interest in immunology research, particularly in the context of autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[6][7]

The development of Zaurategrast was discontinued in 2009 due to unsatisfactory results in a Phase II clinical trial for multiple sclerosis. However, it remains a valuable tool for in vitro and in vivo preclinical research aimed at understanding the roles of $\alpha 4$ integrins in various inflammatory and autoimmune models.

This document provides detailed protocols for utilizing **Zaurategrast ethyl ester sulfate** in fundamental immunology research, including in vitro cell-based assays and in vivo preclinical models.

Mechanism of Action: $\alpha 4$ -Integrin Antagonism

Zaurategrast acts as a competitive antagonist of $\alpha 4$ -integrins. The binding of $\alpha 4$ -integrins on the surface of lymphocytes to their ligands on endothelial cells is a critical step in the process of lymphocyte extravasation from the bloodstream into inflamed tissues. Zaurategrast, by blocking this interaction, effectively reduces the inflammatory infiltrate in target organs.



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Figure 1: Zaurategrast Signaling Pathway

Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol details a static adhesion assay to evaluate the efficacy of Zaurategrast in blocking the adhesion of lymphocytes to immobilized VCAM-1 or MAdCAM-1.

Materials and Reagents:

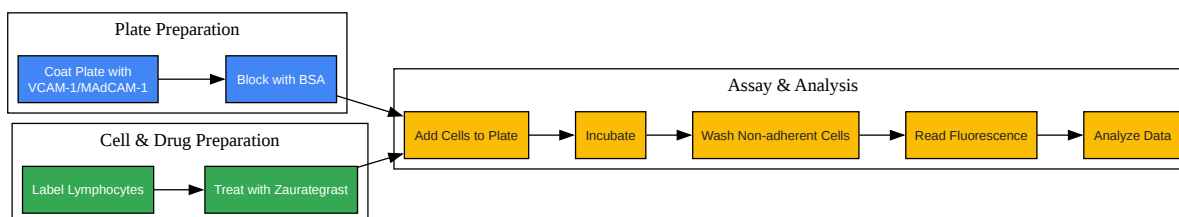
- **Zaurategrast ethyl ester sulfate**

- Human or murine lymphocytes (e.g., Jurkat cells, primary T cells)
- Recombinant human VCAM-1 or MAdCAM-1
- 96-well flat-bottom tissue culture plates
- Bovine Serum Albumin (BSA)
- Calcein-AM (or other fluorescent cell viability dye)
- Assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA)
- Plate reader with fluorescence detection

Protocol:

- Plate Coating:
 - Coat 96-well plates with 50 μ L of VCAM-1 or MAdCAM-1 solution (e.g., 5 μ g/mL in PBS) overnight at 4°C.
 - Wash the plates three times with PBS.
 - Block non-specific binding by adding 200 μ L of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
 - Wash the plates three times with PBS.
- Cell Preparation:
 - Label lymphocytes with Calcein-AM (e.g., 5 μ M) for 30 minutes at 37°C.
 - Wash the cells twice with assay buffer and resuspend to a final concentration of 1×10^6 cells/mL.
- Zaurategrast Treatment:

- Prepare serial dilutions of **Zaurategrast ethyl ester sulfate** in assay buffer.
- Pre-incubate the labeled lymphocytes with various concentrations of Zaurategrast (or vehicle control) for 30 minutes at 37°C.
- Adhesion Assay:
 - Add 100 µL of the cell suspension (containing Zaurategrast or vehicle) to each coated well.
 - Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
 - Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
- Quantification:
 - Add 100 µL of assay buffer to each well.
 - Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
 - Calculate the percentage of adhesion relative to the vehicle control.



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Figure 2: Cell Adhesion Assay Workflow

In Vitro Chemotaxis Assay

This protocol measures the ability of Zaurategrast to inhibit lymphocyte migration towards a chemoattractant across a permeable support.

Materials and Reagents:

- **Zaurategrast ethyl ester sulfate**
- Human or murine lymphocytes
- Chemoattractant (e.g., SDF-1 α /CXCL12)
- Transwell inserts (e.g., 5 μ m pore size) for 24-well plates
- Assay medium (e.g., RPMI with 0.5% BSA)
- Flow cytometer or cell counter

Protocol:

- Assay Setup:
 - Add 600 μ L of assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
 - Add 600 μ L of assay medium without the chemoattractant to control wells.
- Cell and Drug Preparation:
 - Resuspend lymphocytes in assay medium to a concentration of 1×10^6 cells/mL.
 - Pre-incubate the cells with various concentrations of Zaurategrast (or vehicle control) for 30 minutes at 37°C.
- Migration Assay:
 - Add 100 μ L of the cell suspension to the upper chamber of the Transwell inserts.

- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Quantification:
 - Carefully remove the Transwell inserts.
 - Collect the cells that have migrated to the lower chamber.
 - Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or a hemocytometer.
 - Calculate the percentage of migration inhibition compared to the vehicle control.

Flow Cytometry Analysis of Lymphocyte Trafficking Markers

This protocol is for analyzing the expression of cell surface markers on lymphocytes following in vivo treatment with Zaurategrast in a preclinical model.

Materials and Reagents:

- **Zaurategrast ethyl ester sulfate**
- Single-cell suspension from spleen, lymph nodes, or peripheral blood of treated and control animals
- Fluorescently conjugated antibodies against:
 - T-cell markers (e.g., CD3, CD4, CD8)
 - B-cell marker (e.g., CD19)
 - Integrins (e.g., $\alpha 4$, $\beta 1$, $\beta 7$)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Red blood cell lysis buffer (if using whole blood)
- Flow cytometer

Protocol:

- Cell Preparation:
 - Prepare single-cell suspensions from the desired tissues.
 - If using whole blood, perform red blood cell lysis.
 - Wash the cells with FACS buffer and adjust the concentration to 1×10^7 cells/mL.
- Antibody Staining:
 - Add 100 μ L of the cell suspension to each well of a 96-well V-bottom plate.
 - Add the antibody cocktail to each well and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in 200 μ L of FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software to quantify the percentage and mean fluorescence intensity of the markers of interest on different lymphocyte populations.

In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model

Zaurategrast was shown to be effective in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Materials and Reagents:

- **Zaurategrast ethyl ester sulfate**
- Mice susceptible to EAE (e.g., C57BL/6 for MOG35-55 induced EAE)

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Vehicle for Zaurategrast administration (e.g., as recommended by the supplier, often involving DMSO, PEG300, Tween 80, and saline)[8]

Protocol:

- EAE Induction:
 - Induce EAE in mice by immunization with MOG35-55 emulsified in CFA.
 - Administer pertussis toxin on the day of immunization and 48 hours later.
- Zaurategrast Administration:
 - Prepare Zaurategrast for oral gavage at the desired dose.
 - Begin prophylactic treatment before the onset of clinical signs or therapeutic treatment after the onset of clinical signs.
 - Administer Zaurategrast daily to the treatment group and vehicle to the control group.
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
- Immunohistochemistry and Flow Cytometry:
 - At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of immune cell infiltration.
 - Isolate lymphocytes from the spleen and lymph nodes for flow cytometric analysis as described in the protocol above.

Data Presentation

All quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Example Data from In Vitro Cell Adhesion Assay

Zaurategrast (nM)	% Adhesion (Mean \pm SD)	% Inhibition (Mean \pm SD)
0 (Vehicle)	100 \pm 5.2	0
1	85.3 \pm 4.1	14.7
10	52.1 \pm 3.8	47.9
100	15.7 \pm 2.5	84.3
1000	5.2 \pm 1.1	94.8

Table 2: Example Data from In Vivo EAE Study

Treatment Group	Mean Peak Clinical Score (\pm SEM)	Mean Day of Onset (\pm SEM)	CNS Infiltrating CD4+ T cells ($\times 10^4 \pm$ SEM)
Vehicle	3.5 \pm 0.3	12.1 \pm 0.5	15.2 \pm 2.1
Zaurategrast (10 mg/kg)	1.2 \pm 0.2	16.5 \pm 0.8	3.5 \pm 0.9

Disclaimer: **Zaurategrast ethyl ester sulfate** is for research use only and is not for human consumption. Researchers should consult the manufacturer's safety data sheet before use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

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